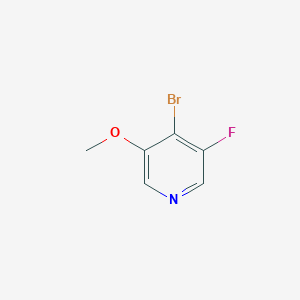

4-Bromo-3-fluoro-5-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluoro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFHWIXMVFNOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286198 | |

| Record name | Pyridine, 4-bromo-3-fluoro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256825-73-6 | |

| Record name | Pyridine, 4-bromo-3-fluoro-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256825-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-bromo-3-fluoro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-fluoro-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-fluoro-5-methoxypyridine: A Key Building Block for Scientific Advancement

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-fluoro-5-methoxypyridine

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. This compound, a halogenated and methoxy-substituted pyridine derivative, has emerged as a valuable intermediate. Its unique arrangement of a bromine atom, a fluorine atom, and a methoxy group on the pyridine core offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and safe handling, designed to empower researchers in leveraging its full potential. The presence of multiple, distinct functional groups allows for selective and sequential reactions, making it a powerful tool in the synthesis of novel compounds with tailored biological activities and material properties.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a reagent is crucial for its effective application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, a combination of data from suppliers and analogous compounds provides a solid foundation for its characterization.

Core Molecular and Physical Data

| Property | Value | Source |

| CAS Number | 1256825-73-6 | [1] |

| Molecular Formula | C₆H₅BrFNO | [1][2] |

| Molecular Weight | 206.01 g/mol | [1][2] |

| Boiling Point | ~201 °C (Predicted for isomer) | [3] |

| Density | ~1.621 g/cm³ (Predicted for isomer) | [3] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Note: Boiling point and density data are based on the closely related isomer 4-Bromo-5-fluoro-2-methoxypyridine (CAS 884495-00-5) and should be considered as an estimation for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring and one signal for the methoxy group protons. The fluorine and bromine atoms will influence the chemical shifts and coupling constants of the adjacent protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached fluorine, bromine, nitrogen, and oxygen atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the C-Br, C-F, C-O, and C=N bonds, as well as aromatic C-H stretching and bending vibrations.

Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized based on established pyridine chemistry, such as the halogenation of a substituted pyridine precursor. A general approach would involve the bromination of 3-fluoro-5-methoxypyridine.

Conceptual Synthetic Protocol: Bromination of 3-fluoro-5-methoxypyridine

This protocol is a hypothetical pathway and would require experimental optimization.

-

Reaction Setup: To a solution of 3-fluoro-5-methoxypyridine in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent), add a brominating agent such as N-Bromosuccinimide (NBS).

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the substrate.

-

Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any inorganic byproducts. The organic layer is then dried and the solvent removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The bromine and fluorine atoms provide handles for various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

General Reaction Scheme for Suzuki Coupling:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 3-position, activated by the electron-withdrawing nitrogen atom of the pyridine ring, is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, providing a pathway to a diverse array of substituted pyridines.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Conclusion

This compound is a strategically important building block with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. Its distinct functional groups offer multiple avenues for chemical modification, enabling the construction of complex and diverse molecular scaffolds. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective and safe utilization. As research progresses, the full scope of this versatile intermediate's applications will undoubtedly continue to expand.

References

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Available from: [Link]

Sources

- 1. 1256825-73-6|this compound|BLD Pharm [bldpharm.com]

- 2. 1227599-41-8 | 4-Bromo-3-fluoro-2-methoxypyridine - AiFChem [aifchem.com]

- 3. 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE [fluoromart.com]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Bromo-3-fluoro-5-methoxypyridine (CAS 1256825-73-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

4-Bromo-3-fluoro-5-methoxypyridine is a strategically substituted pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules.[1] Its utility is primarily centered in the fields of medicinal chemistry and drug discovery, where the unique arrangement of its functional groups—a reactive bromine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—offers a sophisticated platform for molecular design and synthesis.[1][2] The pyridine core itself is a well-established privileged scaffold in numerous FDA-approved drugs, and the specific substitution pattern of this compound allows for precise modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.[2][3]

The bromine atom at the 4-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[4][5] The fluorine atom at the 3-position can significantly influence the acidity of the adjacent C-H bond and introduce favorable metabolic properties, while the methoxy group at the 5-position modulates the electron density of the ring system.[1][3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this important intermediate, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is foundational to its successful application in synthesis. Below is a summary of the known and predicted characteristics of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1256825-73-6 | [6][7] |

| Molecular Formula | C₆H₅BrFNO | [6][7] |

| Molecular Weight | 206.01 g/mol | [6] |

| Appearance | Liquid (Predicted/Observed) | [8] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6][7] |

| SMILES | COC1=CN=CC(F)=C1Br | [6] |

| InChI Key | NYMSNXYJKHEMCQ-UHFFFAOYSA-N |[8] |

Note: Experimental data such as melting point, boiling point, and precise spectroscopic peaks are not widely published. The data presented is compiled from supplier information and computational predictions. Researchers should obtain a certificate of analysis for batch-specific data.

Spectroscopic Characterization

While specific spectra are not publicly available in research literature, the expected 1H and 13C NMR spectral characteristics can be predicted based on the structure.

-

¹H NMR: The spectrum is expected to show two distinct aromatic protons on the pyridine ring, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other. A sharp singlet corresponding to the methoxy group protons would be observed around 3.9-4.0 ppm.

-

¹³C NMR: The spectrum will display six distinct carbon signals. The carbon atom bonded to fluorine will show a large coupling constant (¹JCF), a characteristic feature in fluorine NMR spectroscopy. The carbon bonded to bromine will also be identifiable by its chemical shift.[4]

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The most logical synthetic route begins with a commercially available or readily synthesized 3-fluoro-5-methoxypyridine. The electron-donating methoxy group and the electron-withdrawing fluorine atom will direct electrophilic aromatic substitution. The methoxy group is an ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. The C4 position is activated by the methoxy group and less deactivated by the fluorine compared to the C2 position, making it the most likely site for bromination.

Sources

- 1. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

- 7. 1256825-73-6|this compound|BLD Pharm [bldpharm.com]

- 8. 4-Bromo-3-fluoro-2-methoxypyridine | CymitQuimica [cymitquimica.com]

The Definitive Guide to the Structural Elucidation of 4-Bromo-3-fluoro-5-methoxypyridine

Introduction: Navigating the Structural Complexity of a Novel Pyridine Derivative

For researchers and professionals in drug development and materials science, the precise characterization of novel heterocyclic compounds is a cornerstone of innovation. Substituted pyridines, in particular, are a critical class of molecules, forming the backbone of numerous pharmaceuticals and functional materials. This guide provides an in-depth, technical exploration of the structural elucidation of a specific, highly functionalized derivative: 4-bromo-3-fluoro-5-methoxypyridine.

This molecule presents a unique analytical challenge due to the interplay of its substituents: a bromine atom, a fluorine atom, and a methoxy group on the pyridine ring. Each of these functional groups imparts distinct electronic and steric influences, which manifest in characteristic ways across various spectroscopic techniques. Understanding these influences is not merely an academic exercise; it is fundamental to confirming the molecule's identity, predicting its reactivity, and ultimately, harnessing its potential in downstream applications.

This document moves beyond a simple recitation of analytical methods. It is designed as a practical workflow, guiding the reader through the logical process of structural determination. We will delve into the "why" behind experimental choices, explaining how data from multiple, complementary techniques are synthesized to build an unambiguous structural assignment. From the initial synthesis to the final crystallographic analysis, each step is presented as a self-validating system, ensuring the highest degree of scientific integrity.

A Plausible Synthetic Route: Accessing the Target Molecule

While various synthetic strategies for substituted pyridines exist, a plausible and adaptable route to this compound can be conceptualized based on established methodologies for similar compounds. A common approach involves the modification of a pre-existing pyridine core. For instance, a synthetic pathway could commence from a suitable aminopyridine precursor, followed by diazotization and subsequent bromination and fluorination steps. The methoxy group could be introduced via nucleophilic substitution of a suitable leaving group.

A potential synthetic approach, adapted from methodologies for related compounds, is outlined below.[1] This serves as a conceptual framework, with the understanding that optimization of reaction conditions would be necessary.

Experimental Protocol: A Conceptual Synthesis

-

Starting Material: A suitably substituted aminopyridine.

-

Diazotization: The aminopyridine is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

-

Sandmeyer-type Reaction (Bromination): The diazonium salt is then reacted with a copper(I) bromide solution to install the bromine atom at the 4-position.

-

Balz-Schiemann Reaction (Fluorination): Alternatively, for fluorination, the diazonium salt can be converted to a tetrafluoroborate salt, which upon heating, yields the fluorinated pyridine.

-

Methoxylation: Introduction of the methoxy group at the 5-position could be achieved via nucleophilic aromatic substitution on a precursor with a suitable leaving group at that position, using sodium methoxide.

The purification of the final product would typically involve column chromatography to isolate this compound from any side products or unreacted starting materials.

The Analytical Workflow: A Multi-Technique Approach to Unambiguous Structure Determination

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed to map out the carbon skeleton and the connectivity of protons and other nuclei.

¹H NMR: Deciphering the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their coupling relationships.

-

Expected Signals:

-

Aromatic Protons: The pyridine ring has two protons. Due to the substitution pattern, they will appear as distinct signals. The fluorine at position 3 will introduce additional splitting.

-

Methoxy Protons: The three protons of the methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

-

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | d | 1H | H-2 | The proton at the 2-position is adjacent to the nitrogen and will be deshielded. It will show coupling to the fluorine at C-3. |

| ~7.5 | d | 1H | H-6 | The proton at the 6-position is also adjacent to the nitrogen and will be deshielded, though likely less so than H-2. It will show coupling to the fluorine at C-3. |

| ~3.9 | s | 3H | -OCH₃ | The methoxy protons are shielded and will appear as a singlet. |

Data predicted based on known spectra of similar compounds, such as 3-bromo-5-methoxypyridine.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and their chemical environments. The presence of fluorine will cause characteristic splitting of the signals for carbons close to it.

-

Expected Signals:

-

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbons bonded to bromine, fluorine, and the methoxy group will have characteristic chemical shifts. The C-F coupling constants are particularly informative.

-

Methoxy Carbon: A single signal for the methoxy carbon is expected, typically in the range of 55-60 ppm.

-

-

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

| ~155 | Large (¹JCF) | C-3 | Directly bonded to fluorine, will show a large one-bond coupling constant. |

| ~150 | Small (²JCF or ³JCF) | C-5 | Bonded to the electronegative oxygen of the methoxy group. |

| ~145 | Small (²JCF) | C-2 | Adjacent to nitrogen and fluorine. |

| ~140 | Small (³JCF) | C-6 | Adjacent to nitrogen. |

| ~110 | Small (²JCF) | C-4 | Bonded to bromine, will be influenced by both bromine and fluorine. |

| ~56 | None | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Predictions are based on general principles of ¹³C NMR of fluorinated pyridines.[2][3]

2D NMR: Connecting the Pieces

-

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule as there are no vicinal protons on the aromatic ring to show correlation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for definitively assigning which protons are attached to which carbons.[4][5] It will show correlations between the proton signals and the signals of the carbons they are directly bonded to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons.[4][5] This is invaluable for establishing the overall connectivity of the molecule. For example, the methoxy protons should show a correlation to the C-5 carbon of the pyridine ring.

Caption: A diagram illustrating key HMBC correlations for structure confirmation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Data Processing and Interpretation: Process the spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and analyze coupling constants and correlations to build the final structure.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.

-

Expected Molecular Ion: The molecular formula is C₆H₅BrFNO. The calculated monoisotopic mass is approximately 204.95 Da. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the mass spectrum will show a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[6][7]

-

Predicted Mass Spectrometry Data:

| m/z (relative intensity) | Assignment |

| 205/207 (1:1) | [M]⁺ (Molecular ion) |

| 190/192 (1:1) | [M - CH₃]⁺ |

| 177/179 (1:1) | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 126 | [M - Br]⁺ |

| 98 | [M - Br - CO]⁺ |

Fragmentation predictions are based on common fragmentation pathways for aromatic compounds and halogenated derivatives.[5][8]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) for fragmentation information or electrospray ionization (ESI) for softer ionization and observation of the molecular ion.

-

Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

-

Data Interpretation: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to deduce plausible fragmentation pathways that are consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

-

Expected Absorptions:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-O stretching (aryl ether): Strong bands around 1250 cm⁻¹ and 1050 cm⁻¹[9]

-

C-F stretching: ~1200-1000 cm⁻¹

-

C-Br stretching: Below 1000 cm⁻¹

-

-

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2960, 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1580, 1470 | Strong | Aromatic C=C/C=N stretch |

| ~1250 | Strong | Aryl-O asymmetric stretch |

| ~1040 | Strong | Aryl-O symmetric stretch |

| ~1100 | Strong | C-F stretch |

| ~700 | Medium | C-Br stretch |

Data predicted based on typical FTIR correlation tables and spectra of similar compounds.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet for a solid sample or a thin film on a salt plate for a liquid or dissolved solid.

-

Spectrum Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Assign the major absorption bands to the corresponding functional groups and vibrational modes, ensuring consistency with the proposed structure.

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

-

Rationale for Use: While the spectroscopic methods described above are usually sufficient to determine the constitution of the molecule, X-ray crystallography provides the ultimate confirmation.[10][11][12] It can reveal subtle stereochemical details and packing arrangements in the crystal lattice.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.

-

Structural Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By integrating the detailed connectivity information from NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from FTIR, a confident structural assignment can be made. For crystalline materials, X-ray crystallography provides the final, definitive proof. This multi-faceted approach ensures the scientific rigor required for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Beilstein Journals. Supporting Information. [Link]

-

MDPI. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

-

Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

ACS Publications. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. [Link]

-

PMC. Dichlorine–pyridine N-oxide halogen-bonded complexes. [Link]

-

PMC. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

-

MSU chemistry. Mass Spectrometry. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

MassBank. msbnk-casmi_2016-sm813501. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

JOURNAL OF INDIAN RESEARCH. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

Sources

- 1. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Introduction: The Structural Imperative of a Versatile Building Block

An In-Depth Technical Guide to the Spectral Characterization of 4-Bromo-3-fluoro-5-methoxypyridine

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines are indispensable scaffolds. Their unique electronic properties and defined substitution vectors make them versatile building blocks for creating complex molecular architectures.[1] Among these, this compound (CAS No: 1256825-73-6) emerges as a compound of significant interest.[2][3] The strategic placement of its bromo, fluoro, and methoxy substituents on the pyridine ring offers multiple, chemoselective handles for synthetic transformations, enabling its use in the synthesis of novel pharmaceutical agents and functional materials.[1]

This guide provides an in-depth analysis of the core spectroscopic data for this compound. We will move beyond a simple presentation of data, delving into the causality behind the experimental design and the logic of spectral interpretation. This document is designed for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to acquire, interpret, and validate the structure of this important chemical entity.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's composition is essential before interpreting its spectral output.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO | [2][3] |

| Molecular Weight | 206.01 g/mol | [2] |

| CAS Number | 1256825-73-6 | [2][3] |

| Canonical SMILES | COC1=CN=CC(F)=C1Br | [2] |

To facilitate a clear discussion of the NMR spectra, the following atom-numbering system will be used.

Caption: Numbered structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the hydrogen framework of an organic molecule.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Causality of Protocol Choices: The goal is to obtain a high-resolution spectrum where signals are sharp and free from interference. The choice of solvent is critical. A deuterated solvent is used to avoid a massive interfering signal from the solvent's own protons and to provide a deuterium signal for the instrument's field-frequency lock, which ensures spectral stability.[4] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power for nonpolar to moderately polar compounds and its relatively simple residual solvent peak.[4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of chloroform-d (CDCl₃, 99.8%+ D).

-

For quantitative accuracy and chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. A good shim results in a sharp, symmetrical solvent peak.

-

Set the spectral width to approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle to ensure adequate signal without saturation for a rapid repetition time.

-

Set the acquisition time to at least 2 seconds and the relaxation delay to 1-2 seconds.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Data Presentation and Interpretation

The spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methoxy group protons.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.2 | Doublet (d) | ~2.0 Hz (⁴JHF) | 1H |

| H-6 | ~8.0 | Doublet of Doublets (dd) | ~2.5 Hz (⁴JHH), ~1.5 Hz (⁵JHF) | 1H |

| -OCH₃ (C8-H) | ~4.0 | Singlet (s) | N/A | 3H |

Expert Analysis: The chemical shifts of pyridine protons are typically found downfield ( > 7.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.[5]

-

H-2 and H-6 (~8.2 and ~8.0 ppm): These two protons are in the deshielded region of the spectrum. H-2, being ortho to the electronegative nitrogen, is expected to be the most downfield. It will be split into a doublet by the fluorine atom at C-3 (a four-bond coupling, ⁴JHF). H-6 is coupled to both H-2 (a four-bond coupling, ⁴JHH) and the fluorine at C-3 (a five-bond coupling, ⁵JHF), resulting in a doublet of doublets.

-

-OCH₃ (~4.0 ppm): The methoxy protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typical for a methoxy group attached to an aromatic ring.

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton, with each unique carbon atom typically yielding a distinct signal.

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

Causality of Protocol Choices: A standard ¹³C NMR experiment is run with broadband proton decoupling. This collapses all C-H coupling, causing each carbon signal to appear as a singlet, which simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-50 mg in 0.6 mL) is often beneficial due to the lower natural abundance of the ¹³C isotope.

-

-

Instrument Setup (101 MHz Spectrometer):

-

Tune the probe for ¹³C observation while decoupling the ¹H frequency.

-

Set the spectral width to ~250 ppm, covering the typical range for organic molecules (0-220 ppm).

-

Use a standard 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024-4096) compared to ¹H NMR to compensate for the low sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Data Presentation and Interpretation

The molecule has six unique carbon atoms, and thus six signals are expected in the proton-decoupled spectrum.

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) | Coupling to ¹⁹F |

| C-2 | ~145-150 | Doublet (²JCF) |

| C-3 | ~150-155 (deshielded by F) | Doublet (¹JCF) |

| C-4 | ~105-110 (shielded by OMe, deshielded by Br) | Doublet (²JCF) |

| C-5 | ~155-160 (deshielded by OMe) | Doublet (³JCF) |

| C-6 | ~140-145 | Doublet (⁴JCF) |

| -OCH₃ (C-8) | ~55-60 | Singlet |

Expert Analysis: The interpretation relies on understanding the electronic effects of the substituents on the pyridine ring.

-

Directly Attached Carbons: C-3 and C-5 will be significantly deshielded (shifted downfield) due to the direct attachment of the highly electronegative fluorine and oxygen atoms, respectively.

-

Halogen Effects: The "heavy atom effect" of bromine can sometimes lead to a shielding effect on the directly attached carbon (C-4), but its electronegativity causes deshielding. The net effect positions C-4 in the mid-range of aromatic carbons. Fluorine substitution causes a large downfield shift on the attached carbon (C-3) and observable coupling to adjacent carbons.[6]

-

C-F Coupling: A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (spin I=1/2). The largest coupling constant will be the one-bond coupling (¹JCF) for C-3. Smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) are expected for C-2/C-4, C-5, and C-6, respectively, providing definitive evidence for the substitution pattern.

-

Methoxy Carbon: The -OCH₃ carbon (C-8) will appear as a sharp singlet in the aliphatic region (~55-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns and isotopic distributions.

Experimental Protocol: Acquiring an ESI-MS Spectrum

Causality of Protocol Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it straightforward to determine the molecular weight. A quadrupole mass analyzer is a robust, common analyzer that filters ions based on their mass-to-charge ratio (m/z) by applying radio frequency (RF) and direct current (DC) voltages to four parallel rods.[7][8][9]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Instrument Setup (ESI-QMS):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the instrument in positive ion mode.

-

Apply a high voltage (~3-5 kV) to the ESI needle.

-

Use nitrogen as the nebulizing and drying gas.

-

Scan a mass range from m/z 50 to 500.

-

-

Data Analysis:

-

Identify the molecular ion peak or the protonated molecule peak [M+H]⁺.

-

Analyze the isotopic pattern of the molecular ion cluster.

-

Data Presentation and Interpretation

Table 4: Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Expected Relative Abundance |

| [M]⁺ (with ⁷⁹Br) | 204.95 | ~100% |

| [M]⁺ (with ⁸¹Br) | 206.95 | ~98% |

| [M+H]⁺ (with ⁷⁹Br) | 205.96 | ~100% |

| [M+H]⁺ (with ⁸¹Br) | 207.96 | ~98% |

Expert Analysis: The most telling feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (an "isotopic doublet") for the molecular ion, separated by 2 m/z units, with nearly equal intensity. The observation of this 1:1 doublet at m/z ~206/208 (for M⁺) or ~207/209 (for [M+H]⁺) is definitive proof of the presence of one bromine atom in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "molecular fingerprint" and identifying the functional groups present.[10][11]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Causality of Protocol Choices: Attenuated Total Reflectance (ATR) is a widely used sampling technique because it requires minimal to no sample preparation.[12] A small amount of the solid sample is simply pressed against a high-refractive-index crystal (often diamond or germanium), and the IR beam interacts with the surface of the sample.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Record a background spectrum of the clean, empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

-

-

Instrument Setup:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 32-64 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Data Presentation and Interpretation

Table 5: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | -OCH₃ |

| ~1600-1450 | C=C, C=N Stretch | Pyridine Ring |

| ~1300-1200 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |

| ~1250-1100 | C-F Stretch | Aryl-F |

| ~600-500 | C-Br Stretch | Aryl-Br |

Expert Analysis: The FT-IR spectrum provides a rapid confirmation of the key functional groups.

-

Aromatic and Aliphatic C-H: Look for weak to medium stretches above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methoxy C-H bonds.

-

Pyridine Ring: The characteristic stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region.[13][14]

-

Key Heteroatom Bonds: The most diagnostic peaks are those corresponding to the C-O, C-F, and C-Br bonds. A strong band around 1250-1200 cm⁻¹ is indicative of the aryl ether C-O stretch. The C-F stretch will appear as a strong band in the 1250-1100 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers in the fingerprint region (< 600 cm⁻¹).

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise connectivity of the carbon and hydrogen skeleton and confirm the substituent positions through chemical shifts and spin-spin coupling patterns, particularly the diagnostic C-F and H-F couplings. Mass spectrometry validates the molecular formula by providing an accurate molecular weight and an unmistakable isotopic pattern confirming the presence of a single bromine atom. Finally, FT-IR spectroscopy offers a rapid and reliable confirmation of the constituent functional groups. Together, these methods provide a self-validating system of data that establishes the molecule's identity with a high degree of certainty, enabling its confident use in research and development.

References

-

PubChem Compound Summary for CID 40427006, 3-Bromo-5-fluoro-2-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information for Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. The Royal Society of Chemistry. Available at: [Link]

-

4-BROMO-5-FLUORO-2-METHOXYPYRIDINE. Autech Industry Co.,Ltd. Available at: [Link]

-

Supporting Information for Regioselective Monobromination of Phenols and Anilines. Beilstein Journals. Available at: [Link]

-

FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. AZoM. Available at: [Link]

-

How a Quadrupole Mass Spectrometer Works. Hiden Analytical. Available at: [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

-

Principles of FTIR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

Quadrupole mass analyzer. Wikipedia. Available at: [Link]

-

SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Ajeee. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry. Available at: [Link]

-

This compound. Lead Sciences. Available at: [Link]

-

Quadrupoles: How do they work? Extrel. Available at: [Link]

-

Avance Beginners Guide - Solvent Selection. Bruker. Available at: [Link]

-

Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

-

Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. MDPI. Available at: [Link]

-

Quadrupole Mass Spectrometer Working Principle Animation. YouTube. Available at: [Link]

-

A Beginner's Guide to Mass Spectrometry: Mass Analyzers. ACD/Labs. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available at: [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. Available at: [Link]

-

13C NMR Spectroscopy. Georg-August-Universität Göttingen. Available at: [Link]

-

Supporting information for AIE-active carbazole-based luminogens with tunable solid-state emission. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE [fluoromart.com]

- 2. 1256825-73-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

- 8. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE [ajeee.co.in]

- 14. jir.mewaruniversity.org [jir.mewaruniversity.org]

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Bromo-3-fluoro-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of NMR in the Structural Elucidation of Fluorinated Pyridines

In the landscape of modern drug discovery and development, fluorinated pyridine scaffolds are of paramount importance. The introduction of fluorine atoms into a pyridine ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the precise and unambiguous structural characterization of these compounds is a cornerstone of medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.

This guide offers a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-3-fluoro-5-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to provide not only the spectral data but also the underlying principles and practical considerations for its interpretation. We will delve into the predicted ¹H and ¹³C NMR spectra, outline a robust experimental protocol for data acquisition, and provide a detailed analysis of the spectral features, including the influential effects of the fluorine substituent on chemical shifts and coupling constants.

Predicted NMR Spectra of this compound

A priori prediction of the NMR spectrum is a crucial first step in the analysis of a novel compound. By understanding the electronic effects of the substituents—bromine, fluorine, and a methoxy group—on the pyridine ring, we can anticipate the chemical shifts and coupling patterns of the protons and carbons.

The structure of this compound features two aromatic protons and a methoxy group. The pyridine ring is substituted with a strongly electronegative fluorine atom, a bromine atom, and an electron-donating methoxy group. These substituents will significantly influence the electron density distribution within the ring, and consequently, the chemical shifts of the ring protons and carbons.

¹H NMR Spectrum Prediction

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the C2 and C6 positions, and a singlet in the aliphatic region for the methoxy group protons.

-

H-2 and H-6 Protons: These protons will appear as distinct signals due to their different electronic environments. The fluorine atom at C3 will exert a strong electron-withdrawing effect, deshielding the adjacent protons. The bromine at C4 and the methoxy group at C5 will also influence the chemical shifts. We can predict that the proton at C2 will be coupled to the fluorine at C3, resulting in a doublet. The proton at C6 will likely appear as a singlet or a very finely split multiplet due to long-range coupling with the fluorine.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum will exhibit six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts will be heavily influenced by the substituents.

-

C-F and C-Br Carbons: The carbon directly attached to the fluorine atom (C-3) will show a large one-bond C-F coupling constant (¹JCF). Similarly, the carbon attached to bromine (C-4) will have its chemical shift influenced by the heavy atom effect of bromine.

-

Other Aromatic Carbons: The chemical shifts of the other pyridine carbons (C-2, C-5, and C-6) will be influenced by the combined electronic effects of the substituents.

-

Methoxy Carbon: The methoxy carbon will appear as a single peak in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectrum Acquisition

Acquiring high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a detailed, step-by-step methodology for the preparation and analysis of a this compound sample.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra.[1][2][3]

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For fluorinated compounds, it is important to select a solvent that does not have signals overlapping with the analyte's signals.[4]

-

Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2][5]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Spectral Analysis and Interpretation

A detailed analysis of the NMR spectra is essential to confirm the structure of this compound. The interpretation will focus on chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show the following key features:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.3 | Doublet | ³J(H,F) ≈ 2-4 Hz |

| H-6 | ~8.1 | Singlet (or finely split multiplet) | |

| -OCH₃ | ~3.9 | Singlet |

-

Chemical Shifts: The downfield chemical shifts of the aromatic protons (H-2 and H-6) are due to the electron-withdrawing nature of the nitrogen atom and the halogen substituents in the pyridine ring.

-

Coupling Constants: The observed coupling between H-2 and the fluorine at C-3 is a through-bond interaction over three bonds (³J). The magnitude of this coupling is characteristic of H-F coupling in aromatic systems. Long-range couplings between H-6 and F-3 (over four bonds, ⁴J) might be observed, leading to a slight broadening or fine splitting of the H-6 signal.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals:

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) in Hz |

| C-2 | ~145 | Doublet | ²J(C,F) ≈ 20-30 Hz |

| C-3 | ~155 | Doublet | ¹J(C,F) ≈ 230-260 Hz |

| C-4 | ~110 | Doublet | ²J(C,F) ≈ 15-25 Hz |

| C-5 | ~150 | Singlet (or small doublet) | |

| C-6 | ~140 | Singlet (or small doublet) | |

| -OCH₃ | ~56 | Singlet |

-

C-F Couplings: The most notable feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for C-3, which is a definitive indicator of a direct C-F bond. Two-bond couplings (²JCF) to C-2 and C-4 will also be observed as smaller doublets. The presence and magnitude of these couplings are crucial for the unambiguous assignment of the carbon signals.[6][7]

Visualization of Key NMR Interactions

To visually represent the key through-bond interactions that are critical for the structural confirmation of this compound, the following diagram illustrates the molecular structure and the expected J-couplings.

Figure 1. Molecular structure of this compound with key J-couplings.

Conclusion

The comprehensive NMR spectral analysis of this compound provides a definitive method for its structural characterization. By combining the predictive power of understanding substituent effects with meticulous experimental technique and detailed spectral interpretation, researchers can confidently verify the identity and purity of this important chemical entity. The characteristic ¹H and ¹³C chemical shifts, along with the highly informative H-F and C-F coupling constants, serve as a unique fingerprint for this molecule. This guide provides the necessary framework for scientists and drug development professionals to effectively utilize NMR spectroscopy in their research involving fluorinated pyridines, ensuring the integrity and quality of their chemical matter.

References

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- (Reference text not available)

-

University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

-

University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. [Link]

-

ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

4-Bromo-3-fluoro-5-methoxypyridine mass spectrometry fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-3-fluoro-5-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a substituted heterocyclic compound of interest in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical characterization. We will explore the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the causal mechanisms behind observed spectral patterns. The discussion is grounded in established principles of mass spectrometry, supported by detailed experimental protocols, data tables, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Molecular Characteristics and Isotopic Signature

This compound (C₆H₅BrFNO) is a multi-substituted aromatic heterocycle. Its structure integrates several functional groups that dictate its fragmentation behavior: a stable pyridine ring, a methoxy ether group, and two halogen substituents (bromine and fluorine).

A foundational aspect of its mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance. Consequently, any fragment ion containing a bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity.[1][2] This M/M+2 pattern is a definitive diagnostic tool for identifying bromine-containing fragments in the mass spectrum.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFNO | [3][4] |

| Monoisotopic Mass (⁷⁹Br) | 204.954 g/mol | [5] |

| Monoisotopic Mass (⁸¹Br) | 206.952 g/mol | [5] |

| Average Molecular Weight | 206.01 g/mol | [3] |

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation. For stable aromatic compounds, the molecular ion is typically strong and readily identifiable.[1]

The Molecular Ion (M•⁺)

Upon EI, this compound forms a radical cation (M•⁺). Due to the bromine isotope effect, this will be observed as a doublet at m/z 205 (containing ⁷⁹Br) and m/z 207 (containing ⁸¹Br), with the latter peak being the M+2 peak. The stability of the aromatic pyridine ring ensures that this molecular ion is a prominent feature of the spectrum.[1]

Primary Fragmentation Pathways

The fragmentation of the M•⁺ is primarily driven by the substituents on the pyridine ring. The most energetically favorable cleavages involve the loss of small, stable radicals or neutral molecules.

-

Loss of a Methyl Radical (•CH₃): This is a classic fragmentation pathway for aryl methyl ethers.[2] The cleavage of the O–CH₃ bond results in a highly stable phenoxide-type cation. This initial loss generates a fragment ion doublet at m/z 190/192 .

-

Sequential Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion at m/z 190/192 readily expels a neutral carbon monoxide molecule. This is a characteristic fragmentation of methoxy-substituted aromatic rings and leads to the formation of a stable five-membered ring cation.[2] This secondary fragmentation produces a significant ion doublet at m/z 162/164 .

-

Loss of a Bromine Radical (•Br): The cleavage of the C-Br bond is a dominant fragmentation pathway for bromo-aromatic compounds.[2][6] This homolytic cleavage results in the loss of a bromine radical (•Br), producing a fluorinated methoxypyridine cation at m/z 126 . This fragment will appear as a singlet, as it no longer contains bromine.

Proposed EI Fragmentation Scheme

The interplay of these pathways dictates the overall appearance of the EI mass spectrum. The initial loss of the methyl radical followed by CO expulsion is often a major route, competing with the direct loss of the bromine radical.

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Key EI Fragments

Table 2: Major Fragment Ions in the EI Spectrum

| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure/Formula | Neutral Loss | Mechanistic Rationale |

| 205/207 | [C₆H₅BrFNO]•⁺ | - | Molecular Ion (M•⁺) |

| 190/192 | [C₅H₂BrFNO]⁺ | •CH₃ | α-cleavage at the methoxy group, loss of a methyl radical.[2] |

| 174/176 | [C₆H₃BrFN]•⁺ | H₂CO | Loss of formaldehyde from the molecular ion. |

| 162/164 | [C₄H₂BrFN]⁺ | CO | Loss of carbon monoxide from the [M-•CH₃]⁺ ion.[2] |

| 126 | [C₆H₅FNO]⁺ | •Br | Cleavage of the C-Br bond, a common pathway for aryl bromides.[2][6] |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained using tandem mass spectrometry (MS/MS), where the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).

The Precursor Ion ([M+H]⁺)

In positive-ion ESI, this compound will be observed as the protonated molecule, [M+H]⁺. Protonation will likely occur at the most basic site, the pyridine nitrogen atom. This precursor ion will appear as a doublet at m/z 206/208 .

Key Fragmentation Pathways in CID

The fragmentation of the even-electron [M+H]⁺ ion in CID proceeds through the loss of stable, neutral molecules rather than the radical losses seen in EI.[7]

-

Loss of Hydrogen Bromide (HBr): A common fragmentation pathway for protonated bromo-aromatic compounds involves the elimination of neutral HBr. This would result in a fragment ion at m/z 125 .

-

Loss of Methane (CH₄): The protonated methoxy group can facilitate the elimination of a neutral methane molecule. This rearrangement-driven process would lead to a fragment ion at m/z 190/192 . While this fragment has the same mass as the [M-•CH₃]⁺ ion in EI, its formation mechanism and electronic state are different.

Proposed ESI-MS/MS Fragmentation Scheme

The CID spectrum of [M+H]⁺ is generally simpler than the EI spectrum, dominated by the loss of stable neutral molecules.

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following outlines a typical procedure for acquiring an EI mass spectrum.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) to create a 1 mg/mL solution.

-

Vortex the solution until the sample is fully dissolved.

-

-

Instrumentation Setup (Typical Parameters):

-

Ionization Mode: Electron Ionization (EI).

-

Ion Source: Standard EI source.

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.

-

Source Temperature: 200-250 °C. The temperature should be sufficient to vaporize the sample without causing thermal degradation.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Scan Range: m/z 40-300. This range will cover the molecular ion and all expected significant fragments.

-

-

Sample Introduction:

-

Direct Insertion Probe (DIP): Place a small amount of the solid sample or a few microliters of the prepared solution into a capillary tube. Insert the probe into the mass spectrometer's vacuum system and gently heat to volatilize the sample directly into the ion source.

-

Gas Chromatography (GC-MS): Inject 1 µL of the prepared solution into a GC system coupled to the mass spectrometer. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that elutes the compound as a sharp peak.

-

-

Data Acquisition:

-

Acquire a background spectrum before sample introduction.

-

Initiate data acquisition as the sample is introduced.

-

Average the scans across the chromatographic peak (for GC-MS) or across the sample evolution profile (for DIP) to obtain a clean mass spectrum.

-

Perform background subtraction to remove contributions from column bleed or solvent impurities.

-

-

Data Analysis:

-

Identify the molecular ion doublet (M•⁺ and M+2•⁺) at m/z 205/207.

-

Identify and annotate the major fragment ions based on the principles outlined in this guide (e.g., m/z 190/192, 162/164, 126).

-

Compare the observed spectrum to theoretical fragmentation patterns to confirm the structure.

-

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the chemical nature of its substituents. Under Electron Ionization, the molecule exhibits characteristic cleavages, including the loss of a methyl radical followed by carbon monoxide from the methoxy group, and a competing loss of a bromine radical. The ubiquitous M/M+2 isotopic pattern for bromine provides an unambiguous marker for bromine-containing fragments. In contrast, ESI-MS/MS of the protonated molecule is characterized by the loss of stable neutral species such as HBr and CH₄. A thorough understanding of these distinct fragmentation pathways is crucial for the unequivocal identification and structural confirmation of this compound and its analogs in complex research and development settings.

References

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Zare, R. N. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 107. Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Brown, P., & Djerassi, C. (1967). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 32(9), 2953-2957. Available at: [Link]

-

Li, A., & He, Y. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical Chemistry, 86(8), 3899-3906. Available at: [Link]

-

Li, Q., & Li, Y. (2018). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of The American Society for Mass Spectrometry, 29(10), 2058-2065. Available at: [Link]

-

Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5844. Available at: [Link]

-

Neumann, S., & Böttcher, C. (2020). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of The American Society for Mass Spectrometry, 31(10), 2065-2076. Available at: [Link]

-

Grigorean, G., & Lebrilla, C. B. (2001). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. International Journal of Mass Spectrometry, 210-211, 483-494. Available at: [Link]

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Available at: [Link]

-

Rivera, D. G., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8(1), 16298. Available at: [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Chen, Y. C., et al. (2023). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 28(20), 7109. Available at: [Link]

-

Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(120), 98971-99005. Available at: [Link]

-

Zewail, A. H. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. The Journal of Physical Chemistry A, 128(8), 1547-1557. Available at: [Link]

-

Hsieh, H. W., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5241. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]

-

Aslam, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(3), 643-646. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. 1256825-73-6|this compound|BLD Pharm [bldpharm.com]